Dimethyl-1,1,1-d3-amine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dimethyl-1,1,1-d3-amine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of Dimethyl-1,1,1-d3-amine hydrochloride (HCl), a deuterated amine of significant interest in advanced scientific research and pharmaceutical development. We will delve into its fundamental properties, applications, and the underlying principles that make it a valuable tool for today's scientists.
Introduction: The Significance of Isotopic Labeling
In the landscape of modern chemical analysis and metabolic studies, isotopically labeled compounds are indispensable. The substitution of hydrogen with its heavier isotope, deuterium (²H or D), in Dimethyl-1,1,1-d3-amine HCl offers a subtle yet powerful modification. This isotopic enrichment allows researchers to trace, quantify, and characterize molecules with high precision, often without altering the compound's fundamental chemical reactivity. The increased mass of deuterium provides a distinct spectroscopic signature, making it an invaluable tracer in complex biological systems and a crucial internal standard in mass spectrometry-based assays. Deuterated compounds, such as Dimethyl-1,1,1-d3-amine HCl, are essential intermediates in the synthesis of deuterated drug molecules, which have gained attention for their potential to improve the pharmacokinetic and metabolic profiles of drugs.[1][2]
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. The key properties of Dimethyl-1,1,1-d3-amine HCl are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | CH₃NHCD₃·HCl | |
| Molecular Weight | 84.56 g/mol | |
| Melting Point | 170-173 °C | |
| Synonyms | N,N-Dimethylamine-d3 Hydrochloride | |
| Isotopic Purity | ≥98 atom % D | |
| Physical Appearance | Solid | |
| Solubility | Soluble in water, methanol, and ethanol | [3] |
The hydrochloride salt form enhances the compound's stability and ease of handling compared to its gaseous free-base counterpart.[3]
Molecular Structure and Isotopic Labeling
The defining feature of Dimethyl-1,1,1-d3-amine HCl is the selective deuteration of one of its methyl groups. This precise labeling is key to its utility.
Caption: Chemical structure of Dimethyl-1,1,1-d3-amine HCl.
This strategic placement of deuterium atoms provides a distinct mass shift that is readily detectable by mass spectrometry, while minimally impacting the compound's overall chemical behavior.
Applications in Scientific Research
The unique properties of Dimethyl-1,1,1-d3-amine HCl lend it to several critical applications in both academic and industrial research settings.
Internal Standard for Mass Spectrometry
Rationale: In quantitative analysis using mass spectrometry (MS), particularly in complex matrices like biological fluids, variability in sample preparation and instrument response can lead to inaccurate results. An ideal internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass, allowing for ratiometric quantification that corrects for these variations.[4]
Dimethyl-1,1,1-d3-amine HCl serves as an excellent internal standard for the quantification of its non-deuterated counterpart, dimethylamine. The co-elution of the analyte and the deuterated standard in chromatographic separations, coupled with their distinct mass-to-charge (m/z) ratios, enables highly accurate and precise quantification.[1][3]
Experimental Workflow: Quantitative Analysis of Dimethylamine in Biological Samples
Caption: Workflow for quantitative analysis using an internal standard.
Step-by-Step Protocol:
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Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Dimethyl-1,1,1-d3-amine HCl solution of a known concentration.
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Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio), to the sample. Vortex vigorously to ensure complete mixing and precipitation of proteins.
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Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant, containing the analyte and the internal standard, to a clean vial for analysis.
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LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate dimethylamine from other matrix components. The mass spectrometer is set to monitor the specific m/z transitions for both dimethylamine and its deuterated internal standard.
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Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of dimethylamine in the unknown sample is then determined from this calibration curve.
Metabolic Tracer Studies and Synthesis of Deuterated Molecules
Rationale: Understanding the metabolic fate of small molecules is crucial in drug development and toxicology. Deuterated compounds can be used as tracers to follow the metabolic pathways of a parent compound.[1]
Dimethyl-1,1,1-d3-amine HCl can be used as a building block in the synthesis of more complex deuterated molecules.[2] The deuterium label allows for the tracking of the metabolic fate of the dimethylamino group within a larger drug candidate, enhancing tracing accuracy in pharmacokinetic and metabolic studies.[3]
Trustworthiness and Self-Validating Systems
The reliability of any analytical method hinges on its robustness and the inclusion of self-validating checks. When using Dimethyl-1,1,1-d3-amine HCl as an internal standard, the following parameters contribute to a self-validating system:
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Consistent Retention Time: The deuterated standard should have a retention time that is nearly identical to the non-deuterated analyte under the same chromatographic conditions. Any significant shift could indicate a problem with the analytical column or mobile phase.
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Stable Peak Area Ratio: In quality control samples of known concentration, the ratio of the analyte peak area to the internal standard peak area should remain consistent across an analytical run. Deviations can signal instrument instability or issues with sample processing.
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Isotopic Purity Confirmation: The mass spectrum of the internal standard should be checked to confirm its isotopic purity and ensure that there is no significant contribution to the analyte's signal. High isotopic purity ensures precise analytical results.[3]
Conclusion
Dimethyl-1,1,1-d3-amine HCl is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical and physical properties, combined with the precision of its isotopic labeling, make it an ideal internal standard for mass spectrometry-based quantification and a valuable precursor in the synthesis of deuterated compounds for metabolic studies. The methodologies outlined in this guide provide a framework for its effective implementation, ensuring data of the highest quality and integrity.
References
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ResolveMass Laboratories Inc. (n.d.). Dimethylamine-d6 HCl | CAS 53170-19-7. Retrieved from [Link]
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Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 265-268. Retrieved from [Link]
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Research Scientific. (n.d.). DIMETHYL-1,1,1-D3-AMINE HYDROCHLORIDE, 9 8 ATOM % D. Retrieved from [Link]
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PubChem. (n.d.). Dimethylamine, hydrochloride. Retrieved from [Link]
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ChemBK. (2024, April 10). METHYLAMINE-D3 HYDROCHLORIDE. Retrieved from [Link]
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precisionFDA. (n.d.). Methyl-d 3 -amine hydrochloride. Retrieved from [Link]
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